Cas no 2138512-26-0 (2-(2,6-difluorophenyl)methyl-2H-1,2,3-triazol-4-amine)

2-(2,6-Difluorophenyl)methyl-2H-1,2,3-triazol-4-amine is a fluorinated triazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a difluorophenyl group, which enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The presence of the 1,2,3-triazole moiety offers versatility for further functionalization via click chemistry, enabling the synthesis of diverse bioactive compounds. This compound exhibits favorable physicochemical properties, including moderate solubility and stability under standard conditions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors or antimicrobial agents. High-purity grades are available for research purposes, ensuring reliable performance in synthetic applications.
2-(2,6-difluorophenyl)methyl-2H-1,2,3-triazol-4-amine structure
2138512-26-0 structure
Product name:2-(2,6-difluorophenyl)methyl-2H-1,2,3-triazol-4-amine
CAS No:2138512-26-0
MF:C9H8F2N4
MW:210.183427810669
CID:5603518
PubChem ID:165479946

2-(2,6-difluorophenyl)methyl-2H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2138512-26-0
    • EN300-1114206
    • 2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
    • 2-(2,6-difluorophenyl)methyl-2H-1,2,3-triazol-4-amine
    • Inchi: 1S/C9H8F2N4/c10-7-2-1-3-8(11)6(7)5-15-13-4-9(12)14-15/h1-4H,5H2,(H2,12,14)
    • InChI Key: CLFRERTVBCZFLL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1CN1N=CC(N)=N1)F

Computed Properties

  • Exact Mass: 210.07170260g/mol
  • Monoisotopic Mass: 210.07170260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 56.7Ų

2-(2,6-difluorophenyl)methyl-2H-1,2,3-triazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1114206-0.25g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1114206-0.5g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1114206-1.0g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0
1g
$1414.0 2023-06-09
Enamine
EN300-1114206-0.1g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1114206-5.0g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0
5g
$4102.0 2023-06-09
Enamine
EN300-1114206-2.5g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1114206-0.05g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1114206-10.0g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0
10g
$6082.0 2023-06-09
Enamine
EN300-1114206-5g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1114206-1g
2-[(2,6-difluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
2138512-26-0 95%
1g
$986.0 2023-10-27

Additional information on 2-(2,6-difluorophenyl)methyl-2H-1,2,3-triazol-4-amine

2-(2,6-Difluorophenyl)methyl-2H-1,2,3-triazol-4-amine

Introduction to 2-(2,6-Difluorophenyl)methyl-2H-1,2,3-triazol-4-amine

The compound 2-(2,6-difluorophenyl)methyl-2H-1,2,3-triazol-4-amine (CAS No. 138512-26-0) is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of triazoles, which are widely studied due to their versatile properties and potential in various fields such as pharmaceuticals, agrochemicals, and materials science. The molecule's structure features a triazole ring fused with a fluorinated phenyl group, making it a valuable compound for exploring novel chemical reactions and applications.

Structural Features and Synthesis

The synthesis of 138512-26-0 involves the coupling of a fluorinated aromatic ring with a triazole moiety. Recent advancements in click chemistry have enabled efficient synthesis routes for such compounds. The triazole ring is known for its high stability and reactivity under specific conditions, making it an ideal platform for further functionalization. The presence of two fluorine atoms on the phenyl ring introduces additional electronic effects and enhances the molecule's reactivity in certain chemical transformations.

Chemical Properties and Applications

Research on 138512-26-0 has revealed its potential as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various substitution reactions makes it a valuable building block in medicinal chemistry. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities. Furthermore, its fluorinated phenyl group contributes to enhanced lipophilicity, which is advantageous in drug design for improving bioavailability.

Recent Research Findings

In recent years, there has been growing interest in exploring the catalytic properties of 138512-26-0. Researchers have reported its use as a ligand in transition metal-catalyzed reactions, demonstrating high efficiency in cross-coupling reactions. This discovery opens new avenues for its application in organic synthesis and industrial catalysis. Additionally, computational studies have provided insights into the electronic structure of the molecule, shedding light on its reactivity patterns and potential for further functionalization.

Conclusion

In conclusion, the compound 138512-26-0 (CAS No. 138512) represents a significant advancement in the field of heterocyclic chemistry. Its unique structure and versatile properties make it a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its chemistry and biology, this molecule is poised to play an increasingly important role in the development of novel materials and therapeutic agents.

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